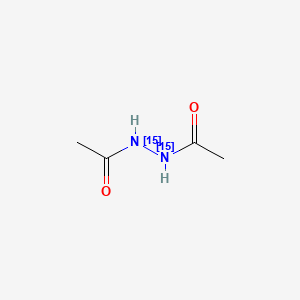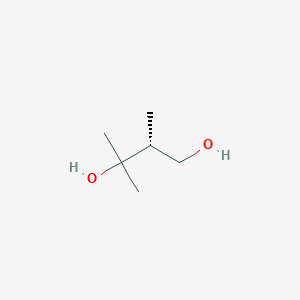
(2R)-2,3-dimethylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-dimethylbutane-1,3-diol is an organic compound with the molecular formula C6H14O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain, and it exists in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dimethylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dimethylbutane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the diol with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3-dimethylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols, depending on the reducing agent and conditions used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbutane-1,3-dione or corresponding carboxylic acids.
Reduction: Formation of 2,3-dimethylbutane or secondary alcohols.
Substitution: Formation of 2,3-dimethylbutane-1,3-dichloride.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-dimethylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2R)-2,3-dimethylbutane-1,3-diol exerts its effects depends on its specific application. In asymmetric catalysis, the diol acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in catalytic reactions. In biochemical pathways, it may interact with enzymes and other biomolecules, influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,3-dimethylbutane-1,3-diol: The enantiomer of (2R)-2,3-dimethylbutane-1,3-diol, with similar chemical properties but different optical activity.
2,3-dimethylbutane-1,4-diol: A structural isomer with hydroxyl groups at different positions, leading to different reactivity and applications.
2,3-dimethyl-2,3-butanediol: Another isomer with both hydroxyl groups on the same carbon atoms, affecting its chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct optical properties and reactivity. This makes it valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral resolution.
Eigenschaften
Molekularformel |
C6H14O2 |
|---|---|
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(2R)-2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
ITZWYSUTSDPWAQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CO)C(C)(C)O |
Kanonische SMILES |
CC(CO)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


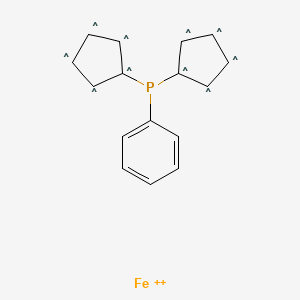


![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
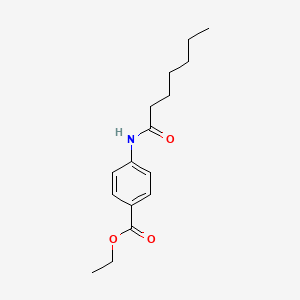
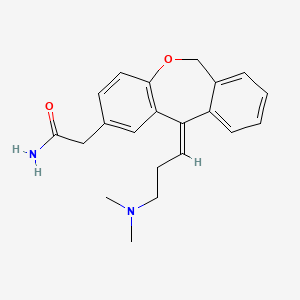



![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
